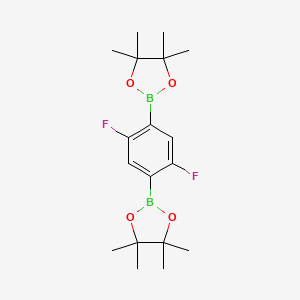
2,2'-(2,5-Difluoro-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Descripción general
Descripción
This compound, also known as 2,2’-(2,5-Difluoro-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), is a chemical with the CAS number 303006-90-8 . It is a solid substance at room temperature .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 366.01500 . The LogP value, which represents the compound’s lipophilicity, is 2.56320 . The compound is a solid at room temperature . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the resources .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
Structural Versatility in Derivatives : Batsanov et al. (2012) explored the structural versatility of pyrene derivatives incorporating the dioxaborolane moiety, highlighting its ability to form various crystal structures and host-guest complexes. This demonstrates the compound's potential in structural chemistry and materials science (Batsanov et al., 2012).
Polymer Synthesis for Battery Applications : Sarker et al. (1998) synthesized fluorine-substituted phenylene-thienyl-based monomers, including a derivative similar to the dioxaborolane compound, for creating polymers with potential applications in batteries (Sarker et al., 1998).
Electron Transport Material Synthesis : Xiangdong et al. (2017) developed an efficient synthesis process for electron transport materials using a compound structurally similar to dioxaborolane. This shows its utility in the synthesis of materials for electronic applications (Xiangdong et al., 2017).
Applications in Polymer Chemistry
Polymer Derivatives for Organic Solar Cells : Meena et al. (2018) reported the synthesis of copolymers containing units structurally related to dioxaborolane for use in organic solar cell applications. This underscores the role of such compounds in advancing solar energy technology (Meena et al., 2018).
Photoluminescent Polymers : Fischer et al. (2013) utilized a dioxaborolane-related compound in creating heterodisubstituted polyfluorenes. These polymers exhibited bright fluorescence, suggesting their potential in optical and electronic devices (Fischer et al., 2013).
Conductive Polymers : Ranger et al. (1997) synthesized polyfluorene derivatives using a dioxaborolane-related compound, exploring their photophysical and electrical properties. This research contributes to the development of conductive materials for electronic applications (Ranger et al., 1997).
Other Applications
Adsorbent Materials : Da̧browski et al. (2007) investigated the use of phenylene bridged polysilsesquioxanes, which may involve dioxaborolane-related compounds, as adsorbents for organic compounds. This highlights its potential in environmental applications and filtration technologies (Da̧browski et al., 2007).
Fluorocarbon Polymer Research : Tanquary et al. (1975) explored fluorocarbon polymers with alternating units, potentially including dioxaborolane derivatives, for their resistance to degradation and swelling. This research is significant for materials science, especially in harsh environmental conditions (Tanquary et al., 1975).
Radiation Chemistry in Polymers : Forsythe et al. (1999) studied the radiation chemistry of a copolymer potentially involving a dioxaborolane-related compound, shedding light on its stability and reactivity under radiation, relevant for space and nuclear applications (Forsythe et al., 1999).
Safety And Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .
Propiedades
IUPAC Name |
2-[2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26B2F2O4/c1-15(2)16(3,4)24-19(23-15)11-9-14(22)12(10-13(11)21)20-25-17(5,6)18(7,8)26-20/h9-10H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCSUAIUPWCQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)B3OC(C(O3)(C)C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26B2F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801139755 | |
| Record name | 2,2′-(2,5-Difluoro-1,4-phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(2,5-Difluoro-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
CAS RN |
303006-90-8 | |
| Record name | 2,2′-(2,5-Difluoro-1,4-phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303006-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2′-(2,5-Difluoro-1,4-phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1422046.png)
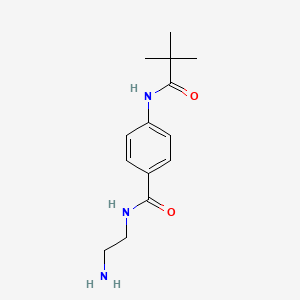
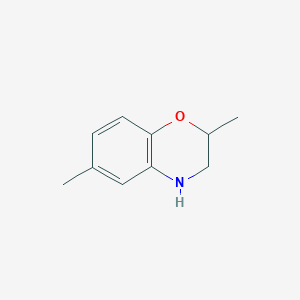
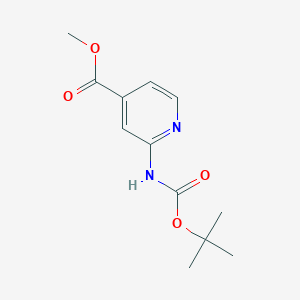
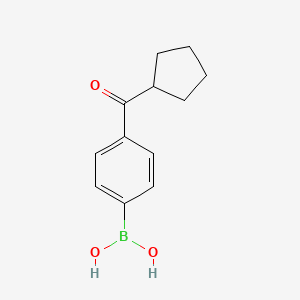
![7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1422052.png)
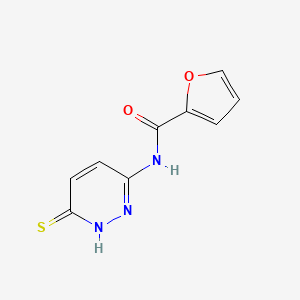
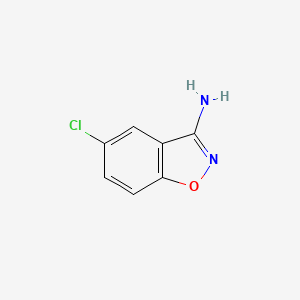
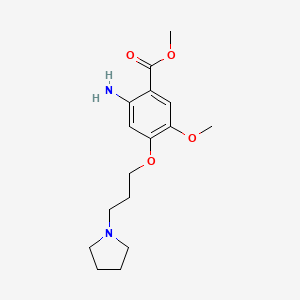
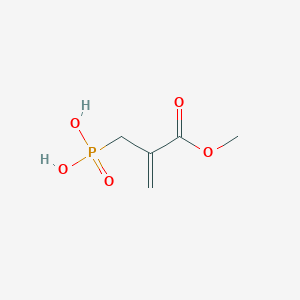
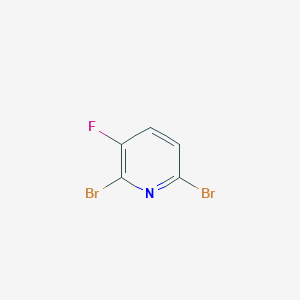
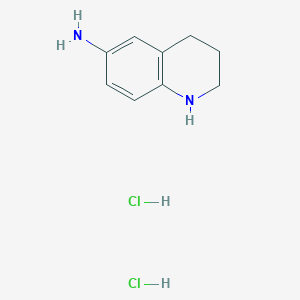
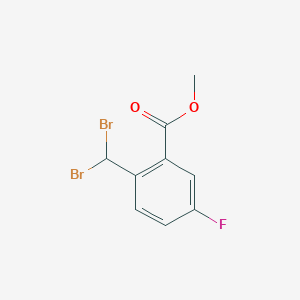
![1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1422069.png)